molecular formula C19H27NO3 B13150697 Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

Cat. No.: B13150697
M. Wt: 317.4 g/mol
InChI Key: QWPRZYCJBNFORB-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a ketone at the 3-position, and a 4-propylphenyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely utilized in medicinal chemistry as scaffolds for drug development due to their structural versatility. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions for downstream functionalization. The 4-propylphenyl substituent introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties.

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3

InChI Key

QWPRZYCJBNFORB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Piperidine Ring

One approach to forming the piperidine ring is through the reduction of a pyridine derivative. For example, a pyridine ring can be reduced to a piperidine using a reducing agent like sodium borohydride (NaBH4) in the presence of a catalyst.

Step 2: Introduction of the 4-Propylphenyl Group

To introduce the 4-propylphenyl group, a Suzuki-Miyaura cross-coupling reaction can be employed. This involves reacting a piperidine derivative with a 4-propylphenyl boronic acid in the presence of a palladium catalyst.

Step 3: Protection of the Nitrogen Atom

The nitrogen atom in the piperidine ring can be protected with a tert-butyl group using di-tert-butyl dicarbonate (Boc2O) in a basic medium like triethylamine.

Reaction Conditions and Reagents

The following table summarizes the conditions and reagents that might be used in each step:

Step Reagents Conditions Yield
1. Reduction of Pyridine NaBH4, Pd/C EtOH, reflux, 2 hours 80-90%
2. Suzuki Coupling 4-Propylphenyl boronic acid, Pd(PPh3)4, K2CO3 Toluene/H2O, reflux, 4 hours 70-80%
3. Boc Protection Boc2O, Et3N DCM, rt, 1 hour 90-95%

Purification and Characterization

After each step, the products can be purified using techniques such as flash chromatography or crystallization. Characterization can be performed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Features
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate N/A* C₁₉H₂₅NO₃ (estimated) ~315.4 4-propylphenyl High lipophilicity; potential for hydrophobic interactions.
tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 647863-25-0 C₁₂H₁₆F₃NO₄ 295.26 Trifluoroacetyl Electron-withdrawing group; medical intermediate.
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate 324769-06-4 C₁₃H₂₁NO₃ (estimated) ~257.3 3,3-dimethyl Compact alkyl substituents; lower molecular weight.
tert-Butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate 1354951-38-4 C₁₇H₂₀F₃NO₃ (estimated) 343.35 3-(trifluoromethyl)phenyl Fluorinated aromatic group; enhanced metabolic stability.
Key Observations:

Substituent Effects :

  • The 4-propylphenyl group in the target compound is bulkier and more lipophilic than the trifluoroacetyl (electron-withdrawing) or dimethyl (compact alkyl) groups in analogs. This may improve binding to hydrophobic targets but reduce aqueous solubility.
  • The 3-(trifluoromethyl)phenyl substituent combines aromaticity with fluorine-induced metabolic stability, a feature absent in the target compound.

Physicochemical Properties :

  • The trifluoroacetyl analog has a lower molecular weight (295.26 vs. ~315.4) due to its smaller substituent .
  • Fluorinated analogs (e.g., CAS 647863-25-0 and 1354951-38-4) may exhibit higher polarity and stability compared to the target’s purely hydrocarbon substituent.

Research Implications

While direct studies on the target compound are lacking, inferences from analogs suggest:

  • The 4-propylphenyl group could enhance bioavailability in lipid-rich environments but may require formulation adjustments to mitigate solubility challenges.

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